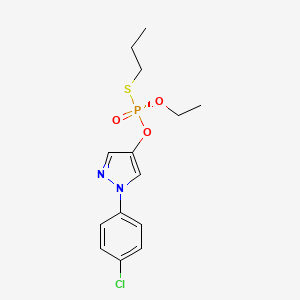
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine is an organic compound belonging to the class of pyrido[3,2-d]pyrimidines These compounds are characterized by a pyridopyrimidine ring system, which is a heterocyclic structure containing nitrogen atoms at specific positions
Méthodes De Préparation
The synthesis of 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine involves several steps. One common method includes the reaction of 2,4-diaminopyrimidine with N-ethylbenzylamine under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine involves its interaction with specific molecular targets. One known target is dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,4-Diamino-6-(N-ethylbenzylamino)pyrido(3,2-d)pyrimidine include other pyridopyrimidine derivatives such as:
- 2,4-Diamino-6-(N-methylbenzylamino)pyrido(3,2-d)pyrimidine
- 2,4-Diamino-6-(N-ethylphenylamino)pyrido(3,2-d)pyrimidine
These compounds share a similar core structure but differ in their substituents, which can affect their chemical properties and biological activities
Propriétés
Numéro CAS |
93683-91-1 |
|---|---|
Formule moléculaire |
C16H18N6 |
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
6-N-benzyl-6-N-ethylpyrido[3,2-d]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H18N6/c1-2-22(10-11-6-4-3-5-7-11)13-9-8-12-14(20-13)15(17)21-16(18)19-12/h3-9H,2,10H2,1H3,(H4,17,18,19,21) |
Clé InChI |
SDOGGYNCBCZSLG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=NC3=C(C=C2)N=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















